
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is a compound of significant interest in the field of medicinal chemistry It is a derivative of propanoic acid, featuring an amino group and a 2,5-dioxopyrrolidin-1-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction between aminoguanidine and succinic acid in water under acid catalysis. This reaction yields a mixture of guanyl- and diguanylhydrazides of succinic acid, which further transforms into 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid and 3,3’-(ethane-1,2-diyl)bis(1H-1,2,4-triazol-5-amine) in basic media . Another method involves the fusion of aminoguanidine hydrochloride with succinic anhydride at 150-170°C, resulting in the formation of 2-(2,5-dioxopyrrolidin-1-yl)guanidine hydrochloride, which rearranges into 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid upon heating in an aqueous solution in the presence of alkali .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound can react with aliphatic amines in dimethylformamide (DMF) to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid amides .
Common Reagents and Conditions
Nucleophilic Substitution: Aliphatic amines in DMF at 130-140°C.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various amides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid .
科学研究应用
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid has several scientific research applications:
Biology: The compound’s derivatives are valuable in the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of water-soluble azo dyes and metal-organic hybrid frameworks.
作用机制
The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxyl groups allow it to participate in various biochemical reactions, potentially affecting gene expression and protein interactions . The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid: A homologue of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid with similar applications in medicinal chemistry.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid:
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological processes. Its derivatives have shown promise in various scientific and industrial applications, making it a valuable compound for further research.
属性
分子式 |
C7H10N2O4 |
|---|---|
分子量 |
186.17 g/mol |
IUPAC 名称 |
2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O4/c8-4(7(12)13)3-9-5(10)1-2-6(9)11/h4H,1-3,8H2,(H,12,13) |
InChI 键 |
GVFOPICAPGATPV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


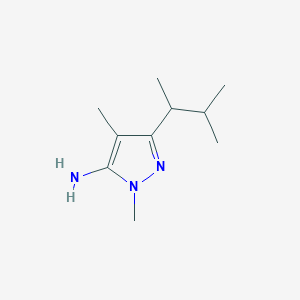

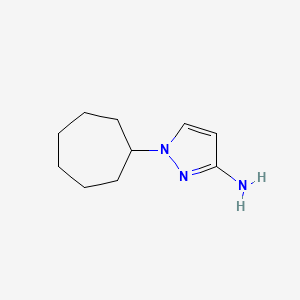
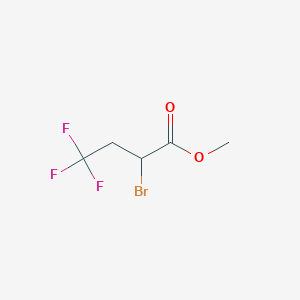




![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
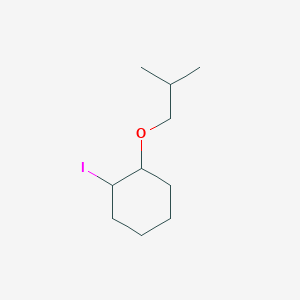
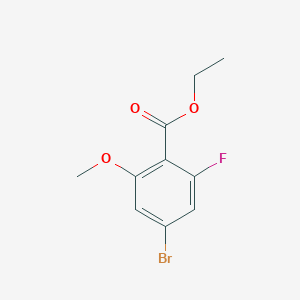
![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)


